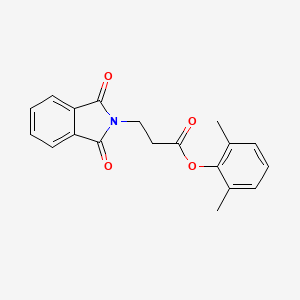

![molecular formula C19H21ClN2O3 B5552110 (1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related azaspiro compounds often involves multi-step processes that include creating a core structure followed by functionalization at specific positions to achieve desired properties. For instance, compounds with the azaspiro[2.4]heptan-5-yl] moiety have been synthesized for their potent antibacterial activity, utilizing specific configurations to enhance their biological effectiveness (Odagiri et al., 2013). These methods highlight the importance of stereochemistry and the precise incorporation of functional groups in achieving targeted compound properties.

Molecular Structure Analysis

The molecular structure of azaspiro compounds has been analyzed through various techniques, including X-ray crystallography, which reveals the conformation of the N-heterocyclic ring and the spatial arrangement of substituents that are crucial for their chemical behavior and interaction with biological targets. For example, the structural analysis of 1-benzyl-5-methoxy-2',3-dimethyl-4,6-dioxa-2-azaspiro compounds provides insights into their planarity and dihedral angles, offering a basis for understanding their chemical reactivity and potential binding mechanisms (Fun et al., 2011).

Chemical Reactions and Properties

Azaspiro compounds participate in various chemical reactions that modify their structure and enhance their activity. The Ritter reaction is one such transformation that introduces new functional groups, expanding the chemical diversity and potential applications of these molecules. The ability to undergo reactions such as condensation, iodolactonization, and acylation is indicative of their versatile reactivity (Rozhkova et al., 2013).

科学的研究の応用

Antibacterial Activity

One study focused on the design, synthesis, and evaluation of novel quinoline derivatives showing potent antibacterial activity against a variety of respiratory pathogens, including gram-positive and gram-negative bacteria, as well as atypical strains. These compounds demonstrated significant in vivo activity in a murine pneumonia model, highlighting their potential as antibacterial agents (Odagiri et al., 2013).

Chemical Synthesis Techniques

Another research explored the synthesis of azaspiro and dihydroisoquinoline derivatives via the Ritter reaction, demonstrating a methodological advancement in the creation of complex organic compounds with potential utility in various chemical research applications (Rozhkova et al., 2013).

Catalysis and Organic Synthesis

A study described the rhodium(iii)-catalyzed cross-coupling reaction of 8-methylquinolines with allylic alcohols in water, leading to the synthesis of γ-quinolinyl carbonyl compounds. These compounds are useful precursors for bioactive tetrahydroquinoline and azasteroid derivatives, indicating their importance in synthetic organic chemistry (Kim et al., 2017).

Pro-drug Development

Research into the development of pro-drugs for selective therapeutic drug release in hypoxic solid tumors involved the use of nitrofuranylmethyl derivatives, pointing to innovative approaches in drug delivery and cancer treatment (Berry et al., 1997).

Antimicrobial and Cytotoxic Potential

A study synthesized novel oxazolidinone analogues of chloroquinoline, evaluating their antimicrobial and cytotoxic potential. This work contributes to the search for new compounds with therapeutic applications, particularly in combating resistant microbial strains and cancer cells (Devi et al., 2013).

特性

IUPAC Name |

(8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3/c1-25-16-11-15(23)19(16)7-9-22(10-8-19)18(24)14-6-5-12-3-2-4-13(20)17(12)21-14/h2-6,15-16,23H,7-11H2,1H3/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZYNHGOJVKATK-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C12CCN(CC2)C(=O)C3=NC4=C(C=CC=C4Cl)C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=NC4=C(C=CC=C4Cl)C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

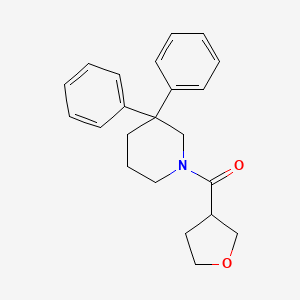

![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)

![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)

![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)